molecular formula C7H5BrFNO2 B1376395 2-Amino-4-bromo-5-fluorobenzoic acid CAS No. 1374208-42-0

2-Amino-4-bromo-5-fluorobenzoic acid

Cat. No. B1376395
M. Wt: 234.02 g/mol
InChI Key: ACAXDURFMBWUGX-UHFFFAOYSA-N
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Patent
US09334290B2

Procedure details

A suspension of 2-amino-4-bromo-5-fluorobenzoic acid (10.0 g, 42.7 mmol) in a mixture of 37% aqueous HCl (42.7 mL) and water (14.3 mL), cooled with a NaCl -ice bath, was treated dropwise with a solution of sodium nitrite (3.24 g, 47.0 mmol) in water (15.7 mL). When addition was complete, the mixture was stirred for 30 min more. A solution of tin(II) chloride dihydrate (28.9 g, 128 mmol) in 37% aqueous HCl (27.5 mL) was added dropwise. The cooling bath was removed and the mixture was stirred at room temperature for 45 min. The thick suspension was filtered and the collected precipitate was washed thoroughly with water and dried overnight under reduced pressure. The solid was triturated with MeOH with sonication, and the precipitate was collected by filtration, washed with MeOH and dried. The filtrate was concentrated, and the residue was triturated with DCM. The resulting solid was collected by filtration, dried and combined with the other solid to give 4-bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride (5.37 g, 44% yield) as a white solid. Mass spectrum m/z 249, 251 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
15.7 mL
Type
solvent
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Three
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
42.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
14.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20]>Cl.O>[ClH:20].[Br:11][C:9]1[C:8]([F:12])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:1][NH2:13])[CH:10]=1 |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Br)F
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
28.9 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
27.5 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
42.7 mL
Type
solvent
Smiles
Cl
Name
Quantity
14.3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with a NaCl -ice bath
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The thick suspension was filtered
WASH
Type
WASH
Details
the collected precipitate was washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was triturated with MeOH with sonication
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DCM
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.BrC1=CC(=C(C(=O)O)C=C1F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.